molecular formula C8H4BrF2N B14014795 2-(4-Bromo-3,5-difluorophenyl)acetonitrile

2-(4-Bromo-3,5-difluorophenyl)acetonitrile

Cat. No.: B14014795
M. Wt: 232.02 g/mol
InChI Key: APKXIJBKHXGPAX-UHFFFAOYSA-N
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Description

2-(4-Bromo-3,5-difluorophenyl)acetonitrile is an organic compound with the molecular formula C8H4BrF2N It is characterized by the presence of a bromine atom and two fluorine atoms attached to a benzene ring, along with an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromo-3,5-difluorophenyl)acetonitrile typically involves the reaction of 4-bromo-3,5-difluorobenzaldehyde with a suitable nitrile source under specific conditions. One common method includes the use of sodium cyanide in the presence of a catalyst such as palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Bromo-3,5-difluorophenyl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Organolithium reagents, Grignard reagents.

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Coupling: Palladium catalysts, arylboronic acids.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acetonitriles, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-(4-Bromo-3,5-difluorophenyl)acetonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3,5-difluorophenyl)acetonitrile involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its reactivity and ability to form stable complexes with various biological molecules. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 2-(4-Bromo-2,6-difluorophenyl)acetonitrile
  • 2-(4-Bromo-2-fluorophenyl)acetonitrile
  • 2,4-Difluorophenylacetonitrile

Comparison: Compared to its analogs, 2-(4-Bromo-3,5-difluorophenyl)acetonitrile is unique due to the specific positioning of the bromine and fluorine atoms, which can influence its reactivity and interaction with other molecules. This unique structure can result in different chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C8H4BrF2N

Molecular Weight

232.02 g/mol

IUPAC Name

2-(4-bromo-3,5-difluorophenyl)acetonitrile

InChI

InChI=1S/C8H4BrF2N/c9-8-6(10)3-5(1-2-12)4-7(8)11/h3-4H,1H2

InChI Key

APKXIJBKHXGPAX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)Br)F)CC#N

Origin of Product

United States

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